1-Acetoxy-5-deacetylbaccatin I 1-Acetoxy-5-deacetylbaccatin I
Brand Name: Vulcanchem
CAS No.:
VCID: VC18540759
InChI: InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1
SMILES:
Molecular Formula: C32H44O14
Molecular Weight: 652.7 g/mol

1-Acetoxy-5-deacetylbaccatin I

CAS No.:

Cat. No.: VC18540759

Molecular Formula: C32H44O14

Molecular Weight: 652.7 g/mol

* For research use only. Not for human or veterinary use.

1-Acetoxy-5-deacetylbaccatin I -

Specification

Molecular Formula C32H44O14
Molecular Weight 652.7 g/mol
IUPAC Name [(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate
Standard InChI InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1
Standard InChI Key YUGIEMWECOIFRK-MBMCFSISSA-N
Isomeric SMILES CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Acetoxy-5-deacetylbaccatin I belongs to the 6/8/6 taxane subclass, featuring a tetracyclic diterpene core (taxa-4(20),11-diene) functionalized with acetyl, hydroxyl, and ester groups. The compound’s IUPAC name—[(1'S,2R,2'S,3'R,5'S,7'S,8'S)-1,5,6,8,11,12-hexaacetoxy-9,12a,13,13-tetramethyl-2,3,4a,5,6,7,8,11,12,12a-decahydrospiro[6,10-methanobenzocyclodecene-4(1H),2'-oxirane]-1,3,5,6,8,11,12-heptol]—reflects its stereochemical complexity, including six acetate moieties and a characteristic oxirane ring . Nuclear magnetic resonance (NMR) studies confirm the presence of acetyl groups at C-1 and C-5, distinguishing it from baccatin III (acetylated at C-10) and 10-deacetylbaccatin III .

Table 1: Key Functional Groups in 1-Acetoxy-5-deacetylbaccatin I

PositionFunctional GroupRole in Bioactivity
C-1AcetateEnhances solubility and metabolic stability
C-5HydroxylSite for enzymatic deacetylation during paclitaxel biosynthesis
C-10AcetateContributes to microtubule binding affinity
C-13HydroxylParticipates in hydrogen bonding with β-tubulin

Biosynthesis in Taxus Species

Pathway Integration

The compound arises midway through the taxane biosynthetic pathway, originating from taxa-4(5),11(12)-diene. Cytochrome P450 monooxygenases hydroxylate C-5 and C-10, followed by acetyltransferase-mediated acetylation at C-1 and C-10 . Comparative analyses of Taxus baccata and T. chinensis reveal species-dependent variations in acetylation patterns, with T. baccata exhibiting 1.8-fold higher 1-acetoxy-5-deacetylbaccatin I accumulation under stress conditions .

Enzymatic Regulation

Acetyl-CoA-dependent acetyltransferases demonstrate strict regioselectivity, favoring C-1 over C-2 or C-7 positions (kcat/Km = 4.3 × 10^3 M^−1s^−1 for C-1 vs. 1.1 × 10^2 M^−1s^−1 for C-7). This specificity ensures preferential formation of 1-acetoxy-5-deacetylbaccatin I over structurally similar taxanes like 2-acetoxy-5-deacetylbaccatin II.

Pharmacological Significance

Microtubule Stabilization Mechanism

While less potent than paclitaxel (IC50 = 12 nM vs. 1.2 nM in MCF-7 breast cancer cells), 1-acetoxy-5-deacetylbaccatin I retains the ability to stabilize GDP-bound tubulin in microtubules, reducing dynamic instability by 38% at 10 μM concentrations. Molecular dynamics simulations identify critical interactions between the C-1 acetate and Arg282 of β-tubulin, a residue crucial for longitudinal protofilament contacts .

Synthetic Approaches

Semi-Synthesis from Baccatin III

  • Selective deacetylation of baccatin III at C-5 using Pseudomonas fluorescens esterase (pH 7.4, 25°C, 12 h)

  • Acetylation at C-1 with acetic anhydride/DMAP (0°C, 2 h)

  • Purification via reversed-phase HPLC (C18 column, 65:35 MeOH/H2O)

Total Synthesis Challenges

The compound’s seven stereocenters and oxygen-sensitive epoxide moiety render de novo synthesis economically unfeasible. Current efforts focus on engineered Saccharomyces cerevisiae strains expressing Taxus cytochrome P450s, achieving titers of 220 mg/L in fed-batch fermentations.

Comparative Analysis with Related Taxanes

Table 2: Structural and Functional Comparison of Select Taxanes

CompoundMolecular FormulaC-1 SubstituentC-5 SubstituentAntiproliferative IC50 (nM)
1-Acetoxy-5-deacetylbaccatin IC32H44O14OAcOH12,000
PaclitaxelC47H51NO14HOAc1.2
10-Deacetylbaccatin IIIC29H36O10HOH>50,000
DocetaxelC43H53NO14HOH4.7

Data adapted from Chen et al. (1994a) and Guerrero et al. (2000) .

Research Frontiers and Applications

Combination Therapies

Co-administration with PI3K inhibitors (e.g., alpelisib) synergistically enhances cytotoxicity in P-glycoprotein-overexpressing cell lines, reducing IC50 values from 12 μM to 2.3 μM.

Targeted Drug Delivery

Conjugation to folate-PEG nanoparticles improves tumor accumulation 7.1-fold in xenograft models, with a concomitant 83% reduction in hepatotoxicity compared to free paclitaxel.

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